2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)-
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Overview
Description
2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- is a chemical compound with a unique structure that includes an indole moiety attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- typically involves the reaction of indole derivatives with butenoic acid precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the indole derivative is reacted with a butenoic acid ester in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activities. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Butenoic acid, 4-(2-Phenyl-1H-indol-1-yl)-2-butenoic acid
- 2-Ethyl-4-(5-nitro-1H-indol-1-yl)-2-butenoic acid
- 2-Ethyl-4-(5-methoxy-1H-indol-1-yl)-2-butenoic acid
Uniqueness
2-Butenoic acid, 4-(1H-indol-1-yl)-4-oxo-, (2Z)- is unique due to its specific structural configuration and the presence of the indole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
646509-15-1 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-indol-1-yl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H9NO3/c14-11(5-6-12(15)16)13-8-7-9-3-1-2-4-10(9)13/h1-8H,(H,15,16) |
InChI Key |
OCZKIRGOZAKDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C=CC(=O)O |
Origin of Product |
United States |
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